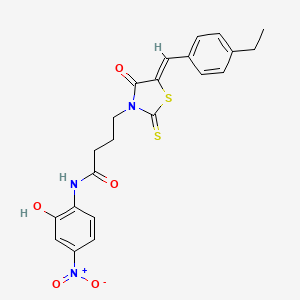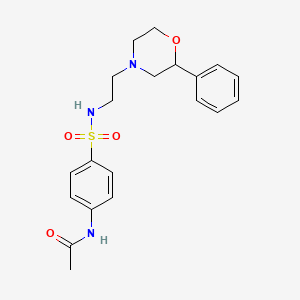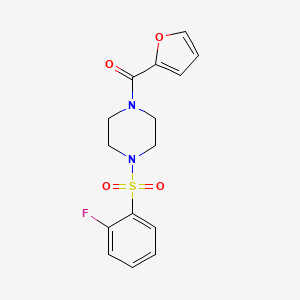
N-(4-chloro-2-cyanophenyl)-4-(dimethylsulfamoyl)-2,5-dimethylfuran-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-2-cyanophenyl)-4-(dimethylsulfamoyl)-2,5-dimethylfuran-3-carboxamide is a synthetic organic compound It is characterized by the presence of a furan ring substituted with various functional groups, including a chloro-cyanophenyl group, a dimethylsulfamoyl group, and a carboxamide group
Aplicaciones Científicas De Investigación
N-(4-chloro-2-cyanophenyl)-4-(dimethylsulfamoyl)-2,5-dimethylfuran-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials, such as polymers or nanomaterials.
Biological Research: The compound can be used to study the effects of specific functional groups on biological activity, providing insights into structure-activity relationships.
Industrial Applications: The compound may be used in the synthesis of other chemicals or as a catalyst in various industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-cyanophenyl)-4-(dimethylsulfamoyl)-2,5-dimethylfuran-3-carboxamide typically involves multiple steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chloro-cyanophenyl group: This step involves the substitution of a hydrogen atom on the furan ring with a chloro-cyanophenyl group, often using a palladium-catalyzed cross-coupling reaction.
Attachment of the dimethylsulfamoyl group: The dimethylsulfamoyl group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the furan ring is replaced by the dimethylsulfamoyl group.
Formation of the carboxamide group: The carboxamide group is typically formed through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-chloro-2-cyanophenyl)-4-(dimethylsulfamoyl)-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing a nitro group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide variety of functional groups, depending on the reagents used.
Mecanismo De Acción
The mechanism of action of N-(4-chloro-2-cyanophenyl)-4-(dimethylsulfamoyl)-2,5-dimethylfuran-3-carboxamide depends on its specific application. In medicinal chemistry, the compound may act by binding to specific enzymes or receptors, inhibiting their activity and thereby exerting its therapeutic effects. The molecular targets and pathways involved can vary, but may include key signaling pathways or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-chloro-2-cyanophenyl)-4-(dimethylsulfamoyl)-2,5-dimethylfuran-3-carboxamide: This compound is unique due to its specific combination of functional groups and their arrangement on the furan ring.
N-(4-chloro-2-cyanophenyl)-4-(N,N-dimethylsulfamoyl)-2,5-dimethylthiophene-3-carboxamide: Similar to the target compound, but with a thiophene ring instead of a furan ring.
N-(4-chloro-2-cyanophenyl)-4-(N,N-dimethylsulfamoyl)-2,5-dimethylpyrrole-3-carboxamide: Similar to the target compound, but with a pyrrole ring instead of a furan ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and their arrangement on the furan ring. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
Propiedades
IUPAC Name |
N-(4-chloro-2-cyanophenyl)-4-(dimethylsulfamoyl)-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O4S/c1-9-14(15(10(2)24-9)25(22,23)20(3)4)16(21)19-13-6-5-12(17)7-11(13)8-18/h5-7H,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFPOLQREFDQSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(O1)C)S(=O)(=O)N(C)C)C(=O)NC2=C(C=C(C=C2)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-((4-chlorobenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2431207.png)


![N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2431212.png)
![[2-(1-ethyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine, trans](/img/structure/B2431213.png)

![N-(3-hydroxypropyl)-2-({3-oxo-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)acetamide](/img/structure/B2431215.png)
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]furan-3-carboxamide](/img/structure/B2431216.png)
![2-{[(4-methoxyphenyl)sulfonyl]anilino}-N,N-dimethylacetamide](/img/structure/B2431219.png)


![4-[4,7,8-Trimethyl-2-(2-methylprop-2-enyl)-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzamide](/img/structure/B2431226.png)
![3-tert-butyl-1-[2-(4-fluorophenoxy)ethyl]urea](/img/structure/B2431227.png)

